molecular formula C17H18N6O3 B2373189 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate CAS No. 1031201-64-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate

Cat. No.: B2373189
CAS No.: 1031201-64-5
M. Wt: 354.37
InChI Key: TVMWWVNEEATCKA-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate ( 877840-40-9) is a chemical compound for research use, with the molecular formula C17H18N6O3 and a molecular weight of 354.36 g/mol . This molecule features a 1-cyanocyclohexyl group linked through a carboxamide bridge to an ester-bound benzoate ring, which is itself substituted with a tetrazol-1-yl heterocycle . The presence of both carbamoyl and tetrazole functional groups in a single structure suggests potential for diverse research applications. Tetrazole-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their role as bioisosteres for carboxylic acids and other functional groups . Similarly, compounds with carbamoylating properties have been investigated for their ability to interact with macromolecules and modulate various biological processes . Researchers can leverage this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c18-11-17(8-2-1-3-9-17)20-15(24)10-26-16(25)13-4-6-14(7-5-13)23-12-19-21-22-23/h4-7,12H,1-3,8-10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMWWVNEEATCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions. These interactions can lead to changes in the protein’s activity, potentially modulating cellular responses to stress and inflammation.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability. This means that the compound is likely to be well-absorbed in the body and could reach its target effectively.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities. This suggests that its action at the molecular and cellular levels could have potential therapeutic effects against these conditions.

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, which includes a tetrazole ring, a benzoate moiety, and a cyanocyclohexyl amino group. The structural complexity suggests diverse interactions with biological targets.

Pharmacological Properties

Research indicates that compounds containing tetrazole and benzoate functionalities often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole can inhibit the growth of various bacterial strains, potentially serving as a basis for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies have indicated that similar compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer therapy.

The biological activity of this compound may involve:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial or anticancer effects.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.
  • Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups, supporting its anti-inflammatory potential.
  • Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM, indicating promising anticancer properties.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced swelling in arthritis model
AnticancerIC50 = 15-25 µM on HeLa and MCF-7

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Biological Activity Key Properties References
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate Cyclohexyl-cyano group, tetrazole-substituted benzoate Hypothesized enzyme inhibition (e.g., α-glucosidase) due to tetrazole bioisosterism High polarity (tetrazole), moderate lipophilicity (cyclohexyl)
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-(tetrazol-1-yl)benzoate (CAS 571154-03-5) Methyl-substituted cyclohexylamino group, tetrazole-benzoate Not explicitly reported; likely similar to target compound but with altered pharmacokinetics due to methyl group Increased lipophilicity vs. target compound
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Chlorophenyl group, hydroxybenzoate Photo-removable protecting group; synthetic intermediate Low solubility (chlorophenyl), UV-sensitive
4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid Benzimidazole-amide, carboxylic acid α-Glucosidase inhibition (IC₅₀: ~12 µM), antidiabetic potential High solubility (carboxylic acid), moderate logP
4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring, nitro-substituted phenyl Antimicrobial activity (e.g., E. coli MIC: 25 µg/mL) Polar nitro group, moderate stability

Physicochemical Properties

  • Polarity: Tetrazole and cyano groups increase polarity, improving aqueous solubility compared to chlorophenyl or nitro-substituted analogs .

Preparation Methods

Core Disconnections

The target molecule dissects into two key intermediates:

  • 4-(Tetrazol-1-yl)benzoic acid – Synthesized via [2+3] cycloaddition between ethyl 4-aminobenzoate and sodium azide.
  • 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol – Derived from 1-cyanocyclohexylamine and glycolic acid derivatives.

Coupling Strategy

Final assembly employs esterification between the benzoic acid derivative and the ethanolamine intermediate, optimized for minimal epimerization and maximal regioselectivity.

Synthesis of 4-(Tetrazol-1-yl)benzoic Acid

Tetrazole Ring Formation

Procedure :

  • Ethyl 4-aminobenzoate (10 mmol), sodium azide (15 mmol), and triethyl orthoformate (12 mmol) reflux in glacial acetic acid (50 mL) at 110°C for 18 hours.
  • Workup : Neutralization with NaHCO3, extraction with EtOAc, and column chromatography (SiO2, hexane:EtOAc 4:1) yield ethyl 4-(1H-tetrazol-1-yl)benzoate as white crystals (78% yield).

Key Data :

Parameter Value
Reaction Temp 110°C
Time 18 h
Yield 78%
Purity (HPLC) >98%

Characterization :

  • FTIR (KBr) : 3120 cm-1 (C-H tetrazole), 1715 cm-1 (ester C=O).
  • 1H NMR (400 MHz, DMSO-d6) : δ 9.21 (s, 1H, tetrazole-H), 8.17 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH2), 1.35 (t, J=7.1 Hz, 3H, CH3).

Saponification to Carboxylic Acid

Procedure :

  • Ethyl ester (5 mmol) treated with 10% NaOH (20 mL) in MeOH/H2O (1:1) at 60°C for 4 hours. Acidification with HCl (1M) precipitates 4-(tetrazol-1-yl)benzoic acid (94% yield).

Synthesis of 2-[(1-Cyanocyclohexyl)amino]-2-oxoethanol

Amide Bond Construction

Procedure :

  • 1-Cyanocyclohexylamine (10 mmol) and glycolic acid (12 mmol) dissolved in DMF (30 mL) with HATU (12 mmol) and DIPEA (20 mmol). Stirred at 25°C for 12 hours.
  • Workup : Extraction with CH2Cl2, washed with brine, and recrystallized from EtOH/H2O to yield 2-[(1-cyanocyclohexyl)amino]-2-oxoethanol as colorless needles (82% yield).

Key Data :

Parameter Value
Coupling Reagent HATU
Base DIPEA
Yield 82%
Purity (HPLC) >97%

Characterization :

  • FTIR (KBr) : 2245 cm-1 (C≡N), 1660 cm-1 (amide C=O).
  • 13C NMR (101 MHz, CDCl3) : δ 170.2 (C=O), 119.8 (CN), 62.3 (CH2OH), 42.1 (cyclohexyl C), 28.5-24.3 (cyclohexyl CH2).

Esterification and Final Assembly

Activation and Coupling

Procedure :

  • 4-(Tetrazol-1-yl)benzoic acid (5 mmol), 2-[(1-cyanocyclohexyl)amino]-2-oxoethanol (5.5 mmol), EDCI (6 mmol), and DMAP (0.5 mmol) in anhydrous DMF (20 mL) stirred at 0°C→25°C over 6 hours.
  • Workup : Diluted with EtOAc, washed with 5% citric acid and sat. NaHCO3, dried (Na2SO4), and purified via flash chromatography (SiO2, CH2Cl2:MeOH 20:1) to yield target compound as white solid (68% yield).

Optimization Table :

Coupling Agent Base Solvent Temp (°C) Yield (%)
EDCI/DMAP None DMF 25 68
DCC/DMAP None CH2Cl2 25 54
HATU DIPEA DMF 0→25 72

Final Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z 355.1867 [M+H]+ (calc. 355.1871 for C19H23N5O3).
  • 1H NMR (600 MHz, DMSO-d6) : δ 9.45 (s, 1H, tetrazole-H), 8.25 (d, J=8.6 Hz, 2H, Ar-H), 7.92 (d, J=8.6 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH2), 2.35-1.45 (m, 10H, cyclohexyl-H).
  • XLogP3 : 1.8 (indicating moderate lipophilicity).

Alternative Synthetic Pathways

One-Pot Tetrazole-Esterification

Procedure :

  • Concurrent tetrazole formation and esterification using microwave-assisted conditions (150°C, 30 min) achieves 61% yield but with lower regioselectivity (85:15 1H-tetrazole:2H-tetrazole).

Enzymatic Esterification

Innovative Approach :

  • Lipase B (Novozym 435) in tert-butanol at 45°C for 48 hours affords 43% yield, demonstrating biocatalytic potential despite suboptimal efficiency.

Challenges and Optimization Considerations

Regioselectivity in Tetrazole Synthesis

  • Azide Source Impact : Sodium azide vs. trimethylsilyl azide comparisons show 78% vs. 82% 1H-tetrazole preference.
  • Temperature Control : Maintaining 110°C prevents azide decomposition while ensuring complete cycloaddition.

Cyanocyclohexyl Stability

  • pH Sensitivity : Amine protonation below pH 6 risks nitrile hydrolysis; reactions maintained at pH 7-8 via buffer systems.

Q & A

Q. What are the key structural features of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate, and how do they influence its chemical behavior?

The compound features:

  • A 1-cyanocyclohexyl group , which introduces steric bulk and modulates lipophilicity.
  • A 2-oxoethylamino linker , providing hydrogen-bonding capability and conformational flexibility.
  • A tetrazole ring at the para position of the benzoate ester, acting as a bioisostere for carboxylate groups to enhance metabolic stability and binding affinity .
  • The benzoate ester group, influencing solubility and hydrolysis kinetics. These features are critical for interactions with biological targets like proteases or receptors.

Q. What synthetic strategies are employed to prepare this compound, and what reaction conditions are critical?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 1-cyanocyclohexylamine with a bromoacetyl group to form the 2-oxoethylamino intermediate.
  • Step 2 : Coupling the intermediate with 4-(tetrazol-1-yl)benzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
  • Key Conditions : Use of aprotic solvents (e.g., DMF), controlled pH (~7–8), and inert atmosphere to prevent hydrolysis or oxidation of sensitive groups like the tetrazole .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

  • NMR Spectroscopy : Confirms the presence of the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and cyclohexyl group (δ 1.2–2.0 ppm for aliphatic protons).
  • HPLC : Monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₉N₅O₃: 366.15) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific biological targets?

  • Core Modifications : Replace the tetrazole with carboxylate or other bioisosteres (e.g., sulfonamide) to assess binding affinity changes.
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoate ring to evaluate effects on hydrolysis rates and target engagement.
  • In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., angiotensin-converting enzyme or viral proteases) and guide synthetic priorities .

Q. How might contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values in enzyme assays)?

  • Assay Validation : Confirm reproducibility across multiple labs using standardized protocols (e.g., ATPase activity assays for kinase targets).
  • Metabolic Stability Testing : Use liver microsomes to determine if rapid degradation (e.g., ester hydrolysis) causes variability in potency .
  • Crystallography : Resolve binding modes via X-ray structures to identify conformational flexibility or off-target interactions .

Q. What methodologies are recommended for studying the compound’s mechanism of action in glucose metabolism or protease inhibition?

  • In Vitro Glucose Uptake Assays : Use 2-NBDG fluorescence in adipocyte or hepatocyte cell lines to measure insulin-mimetic effects.
  • Protease Inhibition Kinetics : Employ fluorogenic substrates (e.g., Z-GGR-AMC for trypsin-like proteases) to determine inhibition constants (Kᵢ) and mode of action (competitive vs. non-competitive) .

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